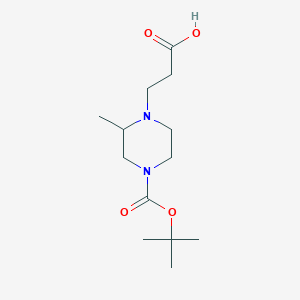
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is a chiral amine compound with a bromine atom and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine typically involves the bromination of 2-methoxyphenylacetic acid, followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst. The resulting brominated intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Dehalogenated amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methoxyphenol
- 2-Bromo-4-methylacetanilide
- Acetamide, N-(4-methoxyphenyl)-2-bromo-
Uniqueness
(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
Clave InChI |
YNTNFAMPGFYIOW-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)Br)OC)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















